(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid
Overview
Description
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with a dimethylamino substituent
Mechanism of Action
Target of Action
The primary target of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway that allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Boronic acids and their esters, including this compound, are known to be only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of the enzyme. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins that contain diol groups, forming stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of kinases by this compound can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling events. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact metabolic pathways by inhibiting enzymes involved in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. The boronic acid group in this compound can interact with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the potential regulation of enzyme activity. Additionally, this compound can bind to diol-containing proteins, forming stable complexes that can be used in biochemical assays. The dimethylamino group and fluorophenyl group contribute to the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and protein interactions. The degradation products may have different biochemical properties, which should be considered in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without inducing adverse effects. It is important to carefully titrate the dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy metabolism. The metabolic pathways affected by this compound are diverse and depend on the specific enzymes and cofactors it interacts with .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of this compound. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Borylation Reaction:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and fluorination processes, optimized for high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine, followed by nucleophiles such as amines or thiols.
Major Products:
Phenols: From oxidation reactions.
Boranes/Boronate Esters: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and dimethylamino substituents, making it less reactive in certain contexts.
(4-Fluorophenyl)boronic Acid: Similar fluorinated aromatic structure but without the dimethylamino group.
(2-(Aminomethyl)phenyl)boronic Acid: Contains an amino group instead of a dimethylamino group, affecting its reactivity and solubility.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHDVIHVSXLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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